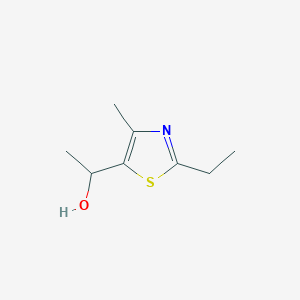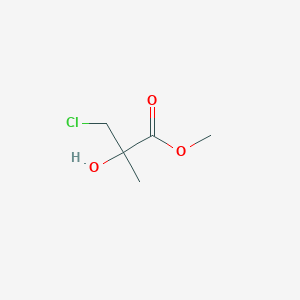![molecular formula C12H19Cl2FN2 B1443132 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258650-67-7](/img/structure/B1443132.png)
1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
Overview
Description
“1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound presents as a powder . It should be stored at room temperature .Scientific Research Applications
Neuroscience Research
“1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” is utilized in neuroscience research as a reference compound for studying neurotransmitter systems . Its structural similarity to neurotransmitters allows researchers to investigate its binding affinity and action on various neural receptors, which can provide insights into the functioning of the central nervous system and the development of neurological drugs.
Pharmacological Studies
In pharmacology, this compound serves as a tool for drug discovery and development . By analyzing its interaction with biological targets, scientists can design new therapeutic agents that mimic or block its activity, potentially leading to the development of new medications for treating diseases.
Biochemical Applications
Biochemists employ “1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” to study enzyme reactions and metabolic pathways . Its role as a substrate or inhibitor in enzymatic assays helps in understanding the biochemical basis of cellular processes and the impact of various compounds on these pathways.
Medicinal Chemistry
In medicinal chemistry, the compound is used to synthesize a wide range of piperazine derivatives, which are key components in many pharmaceuticals . Its manipulation through various chemical reactions enables the creation of novel compounds with potential therapeutic benefits.
Toxicology
Toxicologists use this compound to assess the safety profile of new chemical entities . Its structural properties can be compared with those of known toxic substances to predict potential adverse effects, aiding in the risk assessment of new drugs and chemicals.
Chemical Synthesis
“1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” is a valuable starting material in the synthesis of complex organic molecules . Its reactivity and functional groups make it a versatile reagent in the construction of diverse chemical structures, which is crucial in the development of new materials and active pharmaceutical ingredients.
Analytical Chemistry
As an analytical standard, the compound is used in various chromatographic and spectroscopic methods to ensure the accuracy and precision of analytical measurements . It helps in the calibration of instruments and the validation of analytical methods used in quality control and research laboratories.
Material Science
In the field of material science, researchers explore the use of piperazine derivatives in the development of new materials with unique properties . “1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” can be incorporated into polymers or coatings to impart specific characteristics, such as increased durability or enhanced electrical conductivity.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUQBPSRGTZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)


![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)
